N-diazo-2-methylbenzenesulfonamide
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Overview
Description
N-diazo-2-methylbenzenesulfonamide is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a 2-methylbenzenesulfonamide moiety. Diazo compounds are known for their versatility and reactivity in organic synthesis, often serving as precursors to carbenes, which are highly reactive intermediates used in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-diazo-2-methylbenzenesulfonamide can be synthesized through the oxidation of hydrazones. One common method involves the use of iodosylbenzene as an oxidizing agent. The reaction typically proceeds under mild conditions, making it a safer and more efficient approach compared to traditional methods that require harsh conditions or toxic reagents .
Industrial Production Methods: In an industrial setting, continuous flow chemistry has become a preferred method for the synthesis of diazo compounds, including this compound. This approach allows for the on-demand generation of diazo compounds, minimizing the risks associated with handling these potentially hazardous materials .
Chemical Reactions Analysis
Types of Reactions: N-diazo-2-methylbenzenesulfonamide undergoes various types of reactions, including:
Oxidation: The diazo group can be oxidized to form carbenes, which can then participate in a range of chemical transformations.
Substitution: The diazo group can be substituted by nucleophiles, leading to the formation of new compounds.
Cycloaddition: The compound can undergo cycloaddition reactions to form heterocyclic structures.
Common Reagents and Conditions:
Oxidizing Agents: Iodosylbenzene, hypervalent iodine compounds.
Reaction Conditions: Mild temperatures, often in the presence of a base to facilitate the reaction.
Major Products:
Carbenes: Highly reactive intermediates used in various synthetic applications.
Heterocycles: Formed through cycloaddition reactions, these structures are valuable in medicinal chemistry.
Scientific Research Applications
N-diazo-2-methylbenzenesulfonamide has found applications in several fields:
Chemistry: Used as a precursor for carbenes in organic synthesis, enabling the formation of complex molecules.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, through carbene insertion reactions.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly those involving heterocyclic structures.
Industry: Applied in the production of polymers and other materials through diazo coupling reactions
Mechanism of Action
The primary mechanism of action for N-diazo-2-methylbenzenesulfonamide involves the generation of carbenes through the release of nitrogen gas (N₂). These carbenes can then participate in various chemical reactions, including insertion into C-H, O-H, N-H, and S-H bonds, cyclopropanation, and rearrangements. The reactivity of the carbenes is influenced by the electronic and steric properties of the substituents on the diazo compound .
Comparison with Similar Compounds
- N-diazo-2-methylbenzenesulfonamide
- N-diazo-2-methylbenzenesulfonyl chloride
- N-diazo-2-methylbenzenesulfonyl fluoride
Uniqueness: this compound stands out due to its relatively mild preparation conditions and its versatility in forming carbenes that can participate in a wide range of chemical transformations. Compared to other diazo compounds, it offers a safer and more efficient synthetic route, making it highly valuable in both research and industrial applications .
Properties
CAS No. |
31425-33-9 |
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Molecular Formula |
C7H7N3O2S |
Molecular Weight |
197.22 g/mol |
IUPAC Name |
N-diazo-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7N3O2S/c1-6-4-2-3-5-7(6)13(11,12)10-9-8/h2-5H,1H3 |
InChI Key |
YJMNLPRMBFMFDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N=[N+]=[N-] |
Origin of Product |
United States |
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